molecular formula C8H6F5NOS B3031067 6-(Pentafluorosulfanyl)-1,3-dihydro-indol-2-one CAS No. 1379811-89-8

6-(Pentafluorosulfanyl)-1,3-dihydro-indol-2-one

Cat. No.: B3031067
CAS No.: 1379811-89-8
M. Wt: 259.20
InChI Key: PVWNUDFNSZUVMR-UHFFFAOYSA-N
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Description

6-(Pentafluorosulfanyl)-1,3-dihydro-indol-2-one is a compound that features a pentafluorosulfanyl group attached to an indole core The pentafluorosulfanyl group is known for its unique properties, including high chemical stability and strong electron-withdrawing effects

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the fluorination of precursor compounds using reagents such as xenon difluoride or silver difluoride . The reaction conditions often require careful control of temperature and solvent to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to optimize the production process. Additionally, purification methods like column chromatography and recrystallization are used to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-(Pentafluorosulfanyl)-1,3-dihydro-indol-2-one can undergo various chemical reactions, including:

    Electrophilic aromatic substitution: The electron-withdrawing nature of the pentafluorosulfanyl group directs substitution to specific positions on the indole ring.

    Nucleophilic substitution: The compound can participate in nucleophilic substitution reactions, particularly at positions activated by the pentafluorosulfanyl group.

    Oxidation and reduction: The indole core can be oxidized or reduced under appropriate conditions, leading to different derivatives.

Common Reagents and Conditions

    Electrophilic aromatic substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used.

    Nucleophilic substitution: Reagents like sodium hydride and alkyl halides are employed.

    Oxidation and reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are used.

Major Products Formed

The major products formed from these reactions include halogenated indoles, nitroindoles, and various substituted indole derivatives. These products can be further functionalized for specific applications.

Scientific Research Applications

6-(Pentafluorosulfanyl)-1,3-dihydro-indol-2-one has several scientific research applications:

    Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug discovery, particularly for its ability to modulate biological targets.

    Agrochemicals: It is investigated for its use in developing new pesticides and herbicides due to its stability and bioactivity.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethyl-substituted indoles: These compounds share similar electronic properties but differ in steric effects.

    Pentafluorosulfanyl-substituted benzenes: These compounds have similar substituent effects but are based on a benzene core rather than an indole core.

Uniqueness

6-(Pentafluorosulfanyl)-1,3-dihydro-indol-2-one is unique due to the combination of the indole core and the pentafluorosulfanyl group. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications. The pentafluorosulfanyl group provides enhanced stability and electron-withdrawing effects compared to other fluorinated substituents, making it particularly valuable in medicinal and materials chemistry.

Properties

IUPAC Name

6-(pentafluoro-λ6-sulfanyl)-1,3-dihydroindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F5NOS/c9-16(10,11,12,13)6-2-1-5-3-8(15)14-7(5)4-6/h1-2,4H,3H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVWNUDFNSZUVMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2)S(F)(F)(F)(F)F)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F5NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301186206
Record name (OC-6-21)-(2,3-Dihydro-2-oxo-1H-indol-6-yl)pentafluorosulfur
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301186206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379811-89-8
Record name (OC-6-21)-(2,3-Dihydro-2-oxo-1H-indol-6-yl)pentafluorosulfur
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1379811-89-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (OC-6-21)-(2,3-Dihydro-2-oxo-1H-indol-6-yl)pentafluorosulfur
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301186206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(Pentafluorosulfanyl)-1,3-dihydro-indol-2-one

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